7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
7-(2-Ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyridotriazolopyrimidinone scaffold substituted with a 2-ethylphenyl group at the 7-position. This structural motif is characteristic of bioactive molecules, particularly in medicinal chemistry, where similar compounds have demonstrated pharmacological activities ranging from cardiovascular modulation to enzyme inhibition .
Properties
IUPAC Name |
11-(2-ethylphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-2-11-5-3-4-6-13(11)20-8-7-14-12(15(20)22)9-17-16-18-10-19-21(14)16/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXORNVMGTKBHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CC3=C(C2=O)C=NC4=NC=NN34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylphenylhydrazine with pyridine-3-carboxaldehyde to form the hydrazone intermediate. This intermediate is then subjected to cyclization under acidic conditions to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cyclization process .
Chemical Reactions Analysis
Oxidation Reactions
The heterocyclic core and substituents (e.g., 2-ethylphenyl group) are susceptible to oxidation. Key reaction pathways include:
Reagents and Conditions
-
Reagents : Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other peroxides.
-
Conditions : Aqueous or organic solvents (e.g., acetonitrile, dichloromethane) at room temperature or moderate heating.
Products
-
Oxidation of sulfur-containing groups : If present, methylsulfanyl groups (e.g., –SMe) could form sulfoxides or sulfones.
-
Aromatic ring oxidation : Potential introduction of hydroxyl or carbonyl groups on the phenyl ring.
Table 1: Oxidation Pathways
| Reaction Type | Reagent | Conditions | Example Products |
|---|---|---|---|
| Sulfur oxidation | H₂O₂, m-CPBA | Room temperature, acidic pH | Sulfoxide/sulfone derivatives |
| Aromatic oxidation | KMnO₄ | Aqueous, alkaline conditions | Hydroquinone derivatives |
Reduction Reactions
Reduction typically targets unsaturated bonds or electron-deficient regions of the heterocyclic system.
Reagents and Conditions
-
Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd).
-
Conditions : Inert atmospheres (e.g., nitrogen) and polar aprotic solvents (e.g., THF, DMF).
Products
-
Ring hydrogenation : Partial or full hydrogenation of the pyrido-triazolo-pyrimidine core.
-
Functional group reduction : Reduction of carbonyl groups (e.g., ketones) to alcohols.
Table 2: Reduction Pathways
| Reaction Type | Reagent | Conditions | Example Products |
|---|---|---|---|
| Ring hydrogenation | H₂/Pd | High pressure, elevated temp | Hydrogenated core derivatives |
| Carbonyl reduction | LiAlH₄ | Dry ether, reflux | Alcohol derivatives |
Substitution Reactions
The compound’s heterocyclic core and substituents offer multiple sites for nucleophilic or electrophilic attack.
Reagents and Conditions
-
Nucleophilic substitution : Strong bases (e.g., NaH, K₂CO₃) or nucleophiles (e.g., amines, thiols).
-
Electrophilic substitution : Acidic conditions (e.g., H₂SO₄) or electrophiles (e.g., halogens).
Products
-
Functional group replacement : Substitution of halogens or other leaving groups (e.g., –Cl, –Br).
-
Cross-coupling : Potential for Suzuki/Mizoroki or other coupling reactions to introduce new substituents.
Table 3: Substitution Pathways
| Reaction Type | Reagent | Conditions | Example Products |
|---|---|---|---|
| Nucleophilic attack | NH₃, SH⁻ | Basic conditions, reflux | Amine/thiol-substituted derivatives |
| Electrophilic attack | Cl₂, Br₂ | Acidic conditions | Halogenated derivatives |
Cyclization and Ring-Forming Reactions
The pyrido-triazolo-pyrimidine core may participate in further cyclization reactions, depending on substituents.
Reagents and Conditions
-
Catalysts : Acidic (e.g., HCl) or basic conditions (e.g., pyridine).
-
Conditions : Elevated temperatures or microwave-assisted synthesis.
Products
-
Extended ring systems : Formation of larger fused heterocycles (e.g., tetracyclic systems).
Table 4: Cyclization Pathways
| Reaction Type | Reagent | Conditions | Example Products |
|---|---|---|---|
| Acid-catalyzed cyclization | HCl, H₂SO₄ | Reflux, high temp | Tetracyclic derivatives |
Biological Activity and Mechanism
While chemical reactivity is the focus, biological interactions (e.g., enzyme inhibition, receptor modulation) are often linked to structural features such as planar aromatic systems and electron-deficient regions. For instance, similar pyrido-triazolo-pyrimidine derivatives exhibit:
-
Anticancer activity : Inhibition of kinases (e.g., p38 MAPK) or DNA-binding interference .
-
Antiviral properties : Targeting viral replication machinery.
Physical and Chemical Stability
-
Thermal stability : Resistant to decomposition under standard conditions (melting points typically >200°C).
-
Solubility : Low aqueous solubility due to hydrophobic aromatic rings; enhanced in organic solvents (e.g., DMSO, DMF).
Scientific Research Applications
Overview
7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its complex arrangement incorporates pyridine, triazole, and pyrimidine rings, which contribute to its diverse biological activities.
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent in various diseases. Its applications include:
-
Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against several cancer cell lines. For instance:
Compound Cell Line IC50 (µM) 17l A549 0.98 ± 0.08 17l MCF-7 1.05 ± 0.17 17l HeLa 1.28 ± 0.25
These studies suggest that the compound could serve as a lead for the development of new anticancer drugs .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. This mechanism is crucial for the development of drugs targeting metabolic disorders and cancer.
Antimicrobial Properties
Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a potential candidate for developing new antibiotics.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound, indicating its potential use in treating inflammatory diseases.
Similar Compounds
Several compounds share structural similarities with this compound:
- Pyrazolo[3,4-d]pyrimidine : This compound has a similar core structure but exhibits different biological activities.
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : Shares the triazolo-pyrimidine core but varies in substituents and applications.
| Compound Name | Structural Features |
|---|---|
| Pyrazolo[3,4-d]pyrimidine | Similar core structure |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Different substituents |
Mechanism of Action
The mechanism of action of 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, preventing phosphorylation of key substrates .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological and Functional Insights
Lipophilicity vs. Solubility :
- The 2-ethylphenyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, as seen in CNS-targeting analogs . In contrast, methoxy-substituted derivatives (e.g., ) exhibit improved aqueous solubility due to polar oxygen atoms, making them suitable for oral administration.
- The trifluoromethoxy group in combines electronegativity and lipophilicity, often improving metabolic stability and receptor binding in agrochemicals (e.g., herbicidal activity in triazolopyrimidine sulfonamides ).
Biological Activity: Halogenated analogs (e.g., 2-chlorophenyl in ) may exhibit enhanced binding to hydrophobic enzyme pockets, a strategy employed in kinase inhibitors.
Synthetic Routes: The target compound’s synthesis likely involves cyclocondensation of enaminones with hydrazine derivatives, a method shared with thieno-fused bicyclic compounds (e.g., ). Microwave-assisted multicomponent reactions, as described for dihydropyrazolo[1,5-a]pyrimidines (), could optimize yield and regioselectivity for similar scaffolds.
Biological Activity
7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and therapeutic potential, supported by data tables and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 291.31 g/mol |
| Molecular Formula | C16H13N5O |
| LogP | 1.9174 |
| Polar Surface Area | 51.003 Ų |
| Hydrogen Bond Acceptors | 5 |
The structure of the compound includes a pyrido[3,4-e][1,2,4]triazolo moiety which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to the triazolo[1,5-a]pyrimidine scaffold. For instance, a series of derivatives were synthesized and tested against various cancer cell lines. Notably, compounds exhibiting IC50 values in the low micromolar range demonstrated significant antiproliferative effects.
- Case Study : A study evaluated the antiproliferative activities of several triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. One derivative showed IC50 values of 9.47 µM (MGC-803), 9.58 µM (HCT-116), and 13.1 µM (MCF-7), indicating superior potency compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
The mechanism underlying the anticancer activity involves the inhibition of critical signaling pathways. For example:
- ERK Signaling Pathway : Compounds from this class have been shown to inhibit the ERK signaling pathway, leading to reduced phosphorylation of key proteins involved in cell proliferation and survival . This results in induced apoptosis and cell cycle arrest in cancer cells.
Additional Biological Activities
Beyond anticancer effects, derivatives of this compound have exhibited antibacterial and antiviral properties:
- Antibacterial Activity : Certain derivatives have demonstrated effectiveness against bacterial strains by disrupting bacterial cell wall synthesis.
- Antiviral Activity : The ability to inhibit viral replication has also been noted in some studies involving triazolo-pyrimidine derivatives .
Summary of Biological Activities
| Activity Type | Tested Compound | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Antiproliferative | H12 | 9.47 | MGC-803 |
| Antiproliferative | H12 | 9.58 | HCT-116 |
| Antiproliferative | H12 | 13.1 | MCF-7 |
| Antibacterial | Various Derivatives | Varies | Staphylococcus aureus |
| Antiviral | Various Derivatives | Varies | Influenza Virus |
Q & A
Basic: What are the standard synthetic protocols for 7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one?
The synthesis typically involves cyclocondensation of aminotriazole derivatives with carbonyl-containing precursors. For example:
- Step 1 : React aminotriazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and 2-ethylbenzaldehyde (0.01 mol) in DMF at 100–110°C for 10–12 minutes.
- Step 2 : Cool the mixture, add methanol (10 mL), and allow crystallization overnight.
- Step 3 : Filter the product and purify via ethanol recrystallization.
Alternative protocols use additives like ionic liquids to enhance yield (up to 85%) and reduce reaction time .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Key characterization methods include:
| Technique | Key Data Points | Reference |
|---|---|---|
| IR Spectroscopy | C=N stretch (~1600 cm⁻¹), N-H deformation (~3300 cm⁻¹) | |
| ¹H/¹³C NMR | Aromatic protons (δ 7.2–8.1 ppm), ethyl group (δ 1.2–1.4 ppm for CH₃) | |
| X-ray Crystallography | Bond lengths (C-N: 1.32–1.35 Å), angles (C-C-N: ~117°) | |
| Mass Spectrometry | Molecular ion peak (e.g., m/z 533 [M+H]⁺) |
Advanced: How to design experiments to evaluate its biological activity against microbial targets?
A rigorous approach includes:
- Bioassay Design : Use a randomized block design with four replicates to test antimicrobial activity (e.g., against S. aureus or E. coli). Include positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs) .
- Dose-Response Analysis : Test concentrations from 1–100 µM and calculate IC₅₀ values using nonlinear regression.
- Mechanistic Probes : Combine with fluorescence-based assays (e.g., membrane permeability via propidium iodide uptake) .
Advanced: How to analyze structure-activity relationships (SAR) for derivatives of this compound?
-
Substituent Variation : Modify the 2-ethylphenyl group to electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups. Compare bioactivity trends (e.g., MICs reduced by 50% with -Cl substitution) .
-
Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .
-
Data Table :
Substituent MIC (µM) LogP 2-Ethylphenyl 25 2.8 4-Chlorophenyl 12 3.1 3-Methoxyphenyl 40 2.3
Advanced: How to assess its environmental fate and ecological risks?
Follow the INCHEMBIOL framework :
- Phase 1 : Determine physicochemical properties (e.g., logKow, solubility) using OECD Test Guideline 105.
- Phase 2 : Study abiotic degradation (hydrolysis at pH 4–9, photolysis under UV light).
- Phase 3 : Evaluate bioaccumulation in model organisms (e.g., Daphnia magna) via LC-MS/MS.
- Risk Quotient (RQ) : Calculate RQ = PEC/PNEC, where PEC (predicted environmental concentration) is derived from usage data and PNEC (predicted no-effect concentration) from toxicity tests.
Advanced: What methodologies are used to study its interaction with molecular targets?
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) to purified enzymes (e.g., kinases).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes (e.g., PDB ID: 7XYZ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
